molecular formula C6H7ClN2O2S B1312227 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine CAS No. 325780-94-7

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B1312227
CAS No.: 325780-94-7
M. Wt: 206.65 g/mol
InChI Key: WIBJFLAPPUYODA-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 4, a methyl group at position 5, and a methylsulfonyl group at position 2 of the pyrimidine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonyl group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the methylsulfonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of 4-amino-5-methyl-2-(methylsulfonyl)pyrimidine, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the chlorine, methyl, and methylsulfonyl groups, which confer specific reactivity and applications that may not be observed in the similar compounds listed above.

Properties

IUPAC Name

4-chloro-5-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJFLAPPUYODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460879
Record name 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325780-94-7
Record name 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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